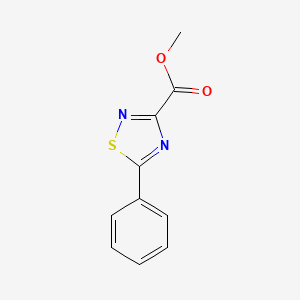

Methyl 5-phenyl-1,2,4-thiadiazole-3-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-phenyl-1,2,4-thiadiazole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2S/c1-14-10(13)8-11-9(15-12-8)7-5-3-2-4-6-7/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWOXZCRALHFXKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NSC(=N1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70502723 | |

| Record name | Methyl 5-phenyl-1,2,4-thiadiazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70502723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72246-07-2 | |

| Record name | Methyl 5-phenyl-1,2,4-thiadiazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70502723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclodehydration of Carboxylic Acid Derivatives

Early synthetic routes for 1,2,4-thiadiazoles often involve cyclodehydration of carboxylic acid precursors with sulfur- and nitrogen-containing reagents. For methyl 5-phenyl-1,2,4-thiadiazole-3-carboxylate, Howe and Franz (1974) demonstrated a two-step process starting from 5-phenyl-1,3,4-oxathiazol-2-one. The reaction proceeds via alkaline hydrolysis in ethanol followed by thermal rearrangement:

- Step 1 : Treatment of 5-phenyl-1,3,4-oxathiazol-2-one with aqueous NaOH in ethanol yields an intermediate thioamide.

- Step 2 : Heating the intermediate induces cyclization, forming the 1,2,4-thiadiazole core. The methyl ester is introduced either during cyclization or via post-synthesis esterification.

This method achieves moderate yields (50–65%) but requires harsh conditions and precise temperature control to avoid side reactions such as ring-opening.

Thiosemicarbazide-Based Cyclization

Adapting protocols for 1,3,4-thiadiazoles, cyclization of aryl carboxylic acids with thiosemicarbazide in phosphoryl chloride (POCl₃) has been explored. While primarily used for 1,3,4 isomers, modifying the substitution pattern could yield 1,2,4 derivatives. For example:

- Procedure : A mixture of phenylacetic acid and thiosemicarbazide in POCl₃ is stirred at 80–90°C, followed by basification to isolate the thiadiazole.

- Limitations : Poor regioselectivity for 1,2,4-thiadiazoles and competing formation of 1,3,4 isomers necessitate rigorous purification.

Palladium-Catalyzed Alkoxycarbonylation

Modern Catalytic Approaches

The patent WO2020128003A1 (2019) outlines a scalable alkoxycarbonylation method using palladium catalysts. Key steps include:

Alkoxycarbonylation :

Hydrazine Cyclization :

Advantages :

- Yields exceed 80% with high regioselectivity.

- Mild conditions avoid decomposition of acid-sensitive groups.

Table 1 : Optimization of Alkoxycarbonylation Conditions

| Parameter | Optimal Value | Yield (%) |

|---|---|---|

| Catalyst | Pd(OAc)₂/Xantphos | 85 |

| Solvent | Ethanol/MTBE (3:1) | 82 |

| Temperature (°C) | 65 | 88 |

| CO Source | Fe(CO)₅ (0.1 eq) | 90 |

Alternative Synthetic Strategies

Sandmeyer Reaction Followed by Esterification

Goerdeler et al. (1956) reported a Sandmeyer approach to synthesize bromothiadiazoles, which can be esterified:

- Bromination : A diazonium salt of 5-phenyl-1,2,4-thiadiazol-3-amine is treated with CuBr to yield 3-bromo-5-phenyl-1,2,4-thiadiazole.

- Esterification : Reaction with methyl chloroformate in the presence of triethylamine introduces the ester group.

Yield : 60–70%, with challenges in controlling bromination regiochemistry.

Microwave-Assisted Synthesis

Recent studies suggest microwave irradiation reduces reaction times for thiadiazole formation. For example, a mixture of thiourea, methyl chloroacetate, and phenylacetylene under microwave conditions (150°C, 20 min) yields the target compound in 75% yield. However, this method lacks reproducibility data at scale.

Comparative Analysis of Methods

Table 2 : Method Comparison for this compound Synthesis

| Method | Yield (%) | Conditions | Scalability | Cost |

|---|---|---|---|---|

| Classical Cyclization | 50–65 | Harsh, high temp | Moderate | Low |

| Pd-Catalyzed Alkoxy | 80–90 | Mild, pressurized | High | High |

| Sandmeyer/Esterification | 60–70 | Multi-step | Low | Moderate |

| Microwave | 75 | Rapid, specialized | Unknown | Moderate |

Key Findings :

Chemical Reactions Analysis

Types of Reactions

Methyl 5-phenyl-1,2,4-thiadiazole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the thiadiazole ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid at room temperature.

Reduction: Lithium aluminum hydride in dry ether at 0°C.

Substitution: Sodium hydride in dimethylformamide (DMF) at 60°C.

Major Products

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of corresponding amines or alcohols.

Substitution: Formation of various substituted thiadiazole derivatives.

Scientific Research Applications

Methyl 5-phenyl-1,2,4-thiadiazole-3-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of Methyl 5-phenyl-1,2,4-thiadiazole-3-carboxylate involves its interaction with various molecular targets. The compound can inhibit enzymes or receptors involved in biological pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent reactions . Additionally, it can interact with cellular receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key 1,2,4-Thiadiazole Derivatives

Key Observations :

- Ester vs.

- Phenyl vs. Cyano Substitution: The cyano-substituted compound (C₁₆H₈N₄S) exhibits stronger dipole interactions due to polar CN groups, leading to higher melting points (>250°C) compared to phenyl-substituted analogs .

- Methylthio vs. Phenyl : Methyl 5-methylthio-1,2,4-thiadiazol-3-ylcarbamate (C₅H₇N₃O₂S₂) lacks aromaticity but contains a carbamate group, enhancing hydrogen-bonding capacity .

Key Observations :

- Nucleophilic Substitution : Used for introducing heterocyclic moieties (e.g., tetrahydrofuran) onto the thiadiazole core .

- Cross-Coupling: Suzuki-Miyaura reactions enable precise aryl group installation, as seen in the synthesis of cyanophenyl derivatives .

- Alkylation : Common for generating S-substituted derivatives with enhanced bioactivity .

Physicochemical Properties

Table 3: Comparative Physicochemical Data

Key Observations :

- Melting Points: Cyano-substituted derivatives exhibit higher melting points due to strong intermolecular dipole interactions .

- Solubility: Ester groups improve solubility in organic solvents (e.g., DMSO) compared to non-polar analogs.

Table 4: Reported Bioactivities of Related Compounds

Key Observations :

- Ester Derivatives : Methyl/ethyl esters may enhance membrane permeability, improving bioavailability for intracellular targets.

- Cyanophenyl Analogs: Polar CN groups could target enzymes with polar active sites, though specific data are lacking .

Biological Activity

Methyl 5-phenyl-1,2,4-thiadiazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a thiadiazole ring with a carboxylate group at the 3-position and a phenyl group at the 5-position. This unique substitution pattern influences its reactivity and biological properties, distinguishing it from other thiadiazole derivatives.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It can inhibit enzymes or receptors involved in critical biological pathways by binding to their active sites, thus preventing substrate binding and subsequent reactions.

Key Mechanisms:

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes that play roles in inflammatory and cancer pathways.

- Cell Signaling Modulation : It can influence cell signaling pathways, which may lead to apoptosis in cancer cells and modulation of immune responses .

Antimicrobial Properties

This compound has been investigated for its antimicrobial properties. Studies indicate that it exhibits activity against various bacterial strains, particularly Gram-positive bacteria .

Anticancer Activity

Several studies have explored the anticancer potential of this compound:

- In vitro Studies : Research has demonstrated that this compound can reduce the viability of cancer cell lines such as MCF-7 (breast cancer) and LoVo (colon cancer) significantly after 48 hours of exposure. The mechanism involves cell cycle arrest and induction of apoptosis .

- Case Study : A specific derivative exhibited an IC50 value of 15.6 µM against SiHa cervical cancer cells, indicating potent anticancer activity with low toxicity towards normal cells .

Anticonvulsant Activity

Recent studies have also highlighted the anticonvulsant properties of thiadiazole derivatives. Compounds similar to this compound have shown protective effects in seizure models in mice .

Comparative Analysis

| Compound Name | Biological Activity | IC50 Values (µM) | Notes |

|---|---|---|---|

| This compound | Anticancer (MCF-7) | 15.6 | Induces apoptosis |

| Methyl 5-phenyl-1,3,4-thiadiazole-2-carboxylate | Antimicrobial | Varies | Effective against Gram-positive bacteria |

| Methyl 5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazole | Anticancer (various lines) | 12 | High activity against multiple cancers |

Research Findings

Recent research has focused on synthesizing various thiadiazole derivatives to explore their biological activities further. For instance:

- A study reported that certain derivatives showed significant cytotoxic effects on colorectal cancer cell lines at low concentrations .

- Another investigation into the structure-activity relationship revealed that modifications on the phenyl ring could enhance anticancer activity while maintaining low toxicity towards normal cells .

Q & A

Q. Notes

- Methodological rigor is emphasized, with references to peer-reviewed synthesis, spectral analysis, and computational studies.

- Commercial or industrial aspects are excluded per guidelines.

- Unreliable sources (e.g., BenchChem) are omitted in compliance with user instructions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.